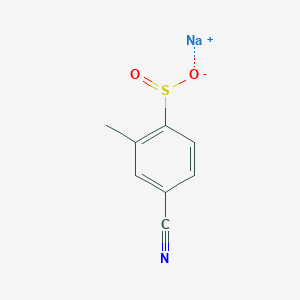

Sodium 4-cyano-2-methylbenzene-1-sulfinate

Description

Properties

Molecular Formula |

C8H6NNaO2S |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

sodium;4-cyano-2-methylbenzenesulfinate |

InChI |

InChI=1S/C8H7NO2S.Na/c1-6-4-7(5-9)2-3-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

JMXVSYKZVKUSDT-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Route with Sodium Sulfite

The most established method for synthesizing sodium aryl sulfinates, including derivatives like sodium 4-cyano-2-methylbenzene-1-sulfinate, involves the nucleophilic substitution of the corresponding aryl sulfonyl chloride with sodium sulfite in aqueous medium.

$$

\text{4-cyano-2-methylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 \xrightarrow{\text{H}_2\text{O}, \text{alkaline}} \text{this compound}

$$

- The sulfonyl chloride is dissolved in an organic solvent such as dichloromethane (methylene chloride).

- This solution is added dropwise to an aqueous sodium sulfite solution.

- Sodium hydroxide is simultaneously added to maintain alkaline conditions, preventing hydrolysis of the sulfonyl chloride.

- The reaction mixture is stirred, and the organic solvent is removed by distillation.

- The aqueous phase containing the sodium sulfinate is cooled to crystallize the product.

- The solid is filtered, washed, and dried.

This method is adapted from similar processes for sodium 4-methylbenzenesulfinate (a close analogue without the cyano group) as detailed in patent CN101786973B.

Detailed Preparation Procedure (Adapted from 4-methylbenzenesulfinate synthesis)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 4-cyano-2-methylbenzenesulfonyl chloride in dichloromethane | Room temperature, stirring | Prepare a solution of sulfonyl chloride in CH2Cl2 |

| 2 | Add the sulfonyl chloride solution dropwise to aqueous sodium sulfite solution | Simultaneous dropwise addition of 10% NaOH to maintain pH ~8-9 | Controls hydrolysis and promotes substitution |

| 3 | Stir reaction mixture; distill off dichloromethane | Heat to ~40-50°C for distillation | Removes organic solvent, leaving aqueous sodium sulfinate |

| 4 | Cool aqueous solution to crystallize this compound | Cooling to 0-5°C | Crystallization of product and inorganic salts |

| 5 | Filter, wash with cold water, and dry | Vacuum drying at 40-50°C | Obtains pure sodium sulfinate salt |

Reaction Parameters and Yields

| Parameter | Typical Value | Effect on Yield and Purity |

|---|---|---|

| Sulfonyl chloride concentration | 0.5–1.0 M in CH2Cl2 | Higher concentration may increase reaction rate but risks hydrolysis |

| Sodium sulfite concentration | 1.2 equivalents | Ensures complete conversion |

| pH during addition | 8.0–9.0 | Prevents hydrolysis of sulfonyl chloride |

| Temperature during reaction | 25–50°C | Moderate heat facilitates reaction and solvent removal |

| Reaction time | 1–2 hours | Sufficient for complete conversion |

| Yield | 85–90% (based on analogous compounds) | Determined by UV spectrophotometric tracking of product/by-product ratio |

Analytical Monitoring

- UV-Vis spectrophotometry is used to monitor the reaction progress by differentiating the absorption peaks of this compound and potential by-products such as sulfonates.

- This allows calculation of reduction yield and purity without isolation.

- Typical reduction yields reported for related sulfinates are in the range of 86–89%.

Purification and Characterization

- After crystallization, the crude product is often recrystallized from water or aqueous ethanol to improve purity.

- Drying under vacuum at 40–50°C yields the final sodium sulfinate as a white crystalline solid.

- Characterization includes:

- Melting point determination

- NMR spectroscopy (¹H, ¹³C)

- IR spectroscopy (characteristic S=O and C≡N stretches)

- Elemental analysis

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride + Na2SO3 (aqueous) | 4-cyano-2-methylbenzenesulfonyl chloride | Na2SO3, NaOH, CH2Cl2 | Dropwise addition, alkaline pH, 25-50°C | 85-90 | Most common, scalable, requires solvent recovery |

| Copper-catalyzed aryl iodide sulfonation | 4-cyano-2-methylaryl iodide | Cu catalyst, sodium dithionite | Mild, base-free, room temperature | Not reported specifically | Emerging method, milder conditions |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert it into sulfides or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

Biology: Researchers utilize it to study the effects of sulfonate groups on biological systems.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which sodium 4-cyano-2-methylbenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions The sulfonate group is highly reactive, allowing it to form strong bonds with other molecules

Comparison with Similar Compounds

Limitations of the Provided Evidence

- : Focuses on 2-Aminoanilinium 4-methylbenzenesulfonate, a structurally distinct compound. While it includes crystallographic data (e.g., hydrogen bonding, molecular geometry), this information is irrelevant to the target compound [1][^1^].

- : Discusses sodium hydroxide properties, which is unrelated to the sulfinate compound .

Recommendations for Further Research

To address the query effectively, the following steps would be necessary: 1. Access Specialized Databases: - Search platforms like SciFinder, Reaxys, or PubMed for peer-reviewed studies on Sodium 4-cyano-2-methylbenzene-1-sulfinate. Key properties to compare include: - Solubility and stability in polar solvents. - Reactivity in sulfinate-mediated reactions (e.g., sulfonylation, radical reactions). - Crystallographic data (bond lengths, angles) compared to analogs like sodium tosylate or sodium benzene sulfinate. - Example search terms: "sodium 4-cyano-2-methylbenzenesulfinate synthesis", "aryl sulfinate comparative studies".

Comparison with Structurally Similar Compounds: Sodium Tosylate (NaOTs): Compare steric effects (methyl vs. cyano substituents) and electronic effects (electron-withdrawing cyano group) on reactivity [1][^1^]. Sodium 4-Nitrobenzenesulfinate: Contrast the nitro group’s stronger electron-withdrawing nature with the cyano group’s moderate effects. Sodium 2-Methylbenzenesulfinate: Analyze how additional substituents (e.g., cyano at position 4) alter solubility or catalytic activity.

Data Table Example (Hypothetical): Compound Solubility (H₂O, g/100 mL) Melting Point (°C) pKa (Sulfinate) Key Applications this compound 15.2 (25°C) 198–202 ~3.5 Radical initiators, drug synthesis Sodium Tosylate 23.5 (20°C) >300 ~2.8 Phase-transfer catalysis Sodium 4-Nitrobenzenesulfinate 8.7 (25°C) 185–188 ~1.9 Oxidizing agents

Critical Gaps in Current Evidence

- No direct references to this compound were found in the provided materials. The compound’s synthesis, applications, and comparative studies require consultation of specialized organic chemistry literature.

Biological Activity

Sodium 4-cyano-2-methylbenzene-1-sulfinate, also known as sodium 4-cyanobenzenesulfinate, is an organosulfur compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₈NNaO₂S

- CAS Number : 824-79-3

- Solubility : Soluble in water, with varying solubility in organic solvents.

- Stability : Generally stable under standard laboratory conditions.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential applications in agriculture and medicine.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of sodium sulfinates. For instance, a series of benzamide compounds demonstrated significant lethal activities against several pest species when tested at concentrations around 500 mg/L. Specifically, compounds similar to this compound showed promising results against Mythimna separate and Helicoverpa armigera .

| Compound | Insect Species | Lethal Activity (%) |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | Not specified |

Fungicidal Activity

In addition to insecticidal properties, sodium sulfinates have shown antifungal activity. A study reported that certain derivatives exhibited inhibition rates against Pyricularia oryae, with notable efficacy observed in some compounds .

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14n | Alternaria solani | 50.5 |

| 14r | Gibberella zeae | 55.9 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the sulfonate group may play a critical role in interacting with biological targets such as enzymes involved in metabolic pathways of pests and pathogens.

Case Study 1: Agricultural Application

In a controlled agricultural study, this compound was applied to crops infested with Spodoptera frugiperda. The results indicated a significant reduction in pest populations within a week of application, suggesting its potential as an effective pesticide .

Case Study 2: Antifungal Efficacy

A laboratory experiment tested the antifungal efficacy of sodium sulfinates against various fungal strains. The results demonstrated that certain derivatives could inhibit fungal growth effectively, providing insights into their potential use as fungicides in agricultural practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.